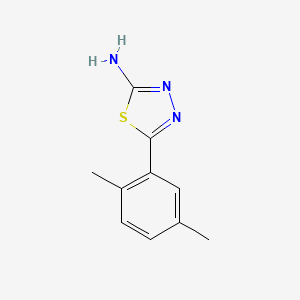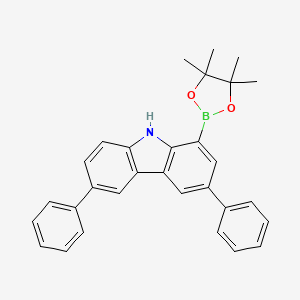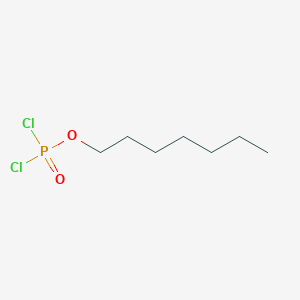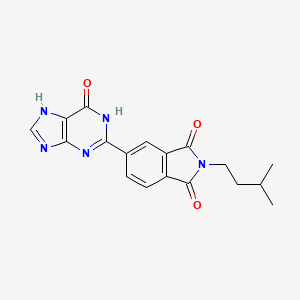
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where an azetidine precursor reacts with a pentamethylphenyl-substituted electrophile under basic conditions . Another approach involves the cyclization of a suitable precursor in the presence of a strong base or acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, the scalability of the aza-Michael addition and cyclization reactions makes them suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with viral replication .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound with a simpler structure.
3-Amino-3-(2,3,4,5,6-pentamethylphenyl)azetidine: A closely related compound with an amino group instead of a hydrochloride salt.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Uniqueness
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is unique due to the presence of the pentamethylphenyl group, which imparts increased lipophilicity and steric bulk. This modification can enhance the compound’s stability, reactivity, and biological activity compared to simpler azetidines .
特性
分子式 |
C14H22ClN |
|---|---|
分子量 |
239.78 g/mol |
IUPAC名 |
3-(2,3,4,5,6-pentamethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13;/h13,15H,6-7H2,1-5H3;1H |
InChIキー |
ZFOJBCRWCZZFDT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)











